An In-depth Technical Guide to the PROTAC Linker: Tos-PEG5-C2-Boc
An In-depth Technical Guide to the PROTAC Linker: Tos-PEG5-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of Tos-PEG5-C2-Boc, a heterobifunctional linker pivotal in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is instrumental in the rapidly advancing field of targeted protein degradation, offering a powerful tool for inducing the selective removal of disease-causing proteins.
Core Structure and Function
Tos-PEG5-C2-Boc is a polyethylene glycol (PEG)-based linker designed to connect two distinct ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC molecule facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1][2]
The structure of Tos-PEG5-C2-Boc is characterized by three key functional components:
-
Tos (Tosyl group): A tosylate group serves as an excellent leaving group, making this end of the linker reactive towards nucleophiles such as amines or hydroxyl groups present on a ligand for the protein of interest. This facilitates the covalent attachment of the linker to the POI-binding moiety.
-
PEG5 (Pentaethylene glycol spacer): The five-unit polyethylene glycol chain is a hydrophilic spacer. This PEG chain enhances the solubility and bioavailability of the resulting PROTAC molecule, which is often a critical challenge in PROTAC design.[1]
-
C2-Boc (Boc-protected aminoethyl group): This terminus features a two-carbon (ethyl) spacer connected to a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a common acid-labile protecting group for amines. Its removal under acidic conditions reveals a primary amine, which can then be coupled to a carboxylic acid on the E3 ligase ligand, typically through amide bond formation.
Below is a diagram representing the chemical structure of Tos-PEG5-C2-Boc.
Caption: Diagram illustrating the key functional components of the Tos-PEG5-C2-Boc linker.
Physicochemical and Quantitative Data
The properties of Tos-PEG5-C2-Boc are summarized in the table below. This data is essential for planning synthesis, purification, and formulation experiments.
| Property | Value | Reference(s) |
| CAS Number | 850090-10-7 | [3][4] |
| Molecular Formula | C24H40O10S | [3] |
| Molecular Weight | 520.63 g/mol | [3] |
| Purity | Typically ≥97% | [2] |
| Appearance | Colorless to light yellow viscous liquid | [2] |
| Storage (Pure Form) | -20°C (3 years), 4°C (2 years) | [3] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [3] |
Application in PROTAC Synthesis: An Experimental Workflow
The synthesis of a PROTAC molecule using Tos-PEG5-C2-Boc typically involves a multi-step process. The following is a representative workflow for coupling the linker to a POI ligand and an E3 ligase ligand.
Caption: A generalized experimental workflow for the synthesis of a PROTAC molecule.
Detailed Methodologies
Step 1: Coupling of POI Ligand to Tos-PEG5-C2-Boc
This step involves a nucleophilic substitution reaction where a nucleophilic group (e.g., a primary amine or a hydroxyl group) on the POI-binding ligand displaces the tosylate group on the linker.
-
Dissolution: Dissolve the POI ligand (1.0 equivalent) and Tos-PEG5-C2-Boc (1.1-1.5 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere (e.g., argon).
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 2-3 equivalents) or triethylamine (Et3N, 2.2 equivalents), to the solution.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80°C) overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and other inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Boc Deprotection
The Boc protecting group is removed to reveal a primary amine for the subsequent coupling step.
-
Dissolution: Dissolve the product from Step 1 in anhydrous dichloromethane (DCM).
-
Acidification: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0°C.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product is often used directly in the next step.
Step 3: Amide Coupling with E3 Ligase Ligand
This step forms the final PROTAC molecule by creating an amide bond.[5]
-
Activation of Carboxylic Acid: In a separate flask, dissolve the E3 ligase ligand (1.0 equivalent) in an anhydrous solvent like DMF. Add an amide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir for 15-30 minutes at room temperature to activate the carboxylic acid. Alternatively, EDC (2.0 equivalents) and NHS (2.0 equivalents) can be used for activation.[6]
-
Coupling: Add a solution of the deprotected amine from Step 2 (1.0-1.2 equivalents) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the formation of the final product by LC-MS.
Step 4: Purification
The final PROTAC molecule is purified to a high degree.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove residual coupling reagents and other water-soluble impurities.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final compound using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Mechanism of Action: The Ubiquitin-Proteasome System
The PROTAC molecule synthesized using the Tos-PEG5-C2-Boc linker operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The signaling pathway is depicted below.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
This process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into small peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation, acting in a substoichiometric manner.
References
- 1. tos-peg-5-boc — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 850090-10-7|tert-Butyl 1-(tosyloxy)-3,6,9,12,15-pentaoxaoctadecan-18-oate|BLD Pharm [bldpharm.com]
- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
